molecular formula C19H21N3O7 B1446178 Z-Gly-pro-osu CAS No. 38417-02-6

Z-Gly-pro-osu

Cat. No. B1446178
CAS RN: 38417-02-6
M. Wt: 403.4 g/mol
InChI Key: YOEIDHODHKSHNL-AWEZNQCLSA-N
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Description

Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of Z-Gly-Pro-OSu is C19H21N3O7 , and it has a molecular weight of 403.39 .


Synthesis Analysis

Z-Gly-Pro-OSu is frequently used as a protecting group for amines, where the Z-Gly-Pro-OSu group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Z-Gly-Pro-OSu is represented by the SMILES string O=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O . The empirical formula is C19H21N3O7 .


Physical And Chemical Properties Analysis

Z-Gly-Pro-OSu is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .

Scientific Research Applications

Enzymology and Biochemistry

Z-Gly-pro-osu: is utilized in enzymatic assays to study the activity of C-terminal peptidyl-L-proline hydrolases . These enzymes, found in organisms like Aspergillus saitoi, play a crucial role in hydrolyzing C-terminal peptidyl-L-proline bonds, which is essential for understanding the metabolism of proline-rich peptides .

Celiac Disease Research

In the context of celiac disease, Z-Gly-pro-osu serves as a substrate for prolyl endopeptidases (PEP) . These enzymes are capable of degrading gluten immunogenic peptides, which are resistant to digestion and trigger immune responses in genetically predisposed individuals. The study of PEP activity using Z-Gly-pro-osu could lead to new therapeutic approaches for celiac disease .

Food Science and Technology

The application of Z-Gly-pro-osu extends to food science, where it’s used to investigate enzymes that can detoxify gluten in food products. This has significant implications for developing gluten-free foods and improving the quality of life for individuals with gluten intolerance or celiac disease .

Microbial Enzyme Research

Z-Gly-pro-osu: is instrumental in identifying and characterizing new microbial enzymes with gluten-degrading capabilities. By serving as a substrate for these enzymes, it aids in the discovery of potential applications in food processing and pharmaceuticals .

Plant Biochemistry

In plant biochemistry, Z-Gly-pro-osu is used to study post-proline cleaving enzymes (PPCEs). These enzymes are similar to mammalian and microbial PEPs and have significant roles in plant metabolism and response to environmental stress .

Safety And Hazards

When handling Z-Gly-Pro-OSu, it is advised to avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIDHODHKSHNL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-pro-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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